Magnesium, bromo[3-(methoxymethyl)phenyl]-
Description
Magnesium, bromo[3-(methoxymethyl)phenyl]- is an organomagnesium compound classified as a Grignard reagent. Its structure consists of a magnesium atom bonded to a bromine atom and a 3-(methoxymethyl)phenyl aromatic ring. The methoxymethyl (-CH₂OCH₃) substituent introduces both steric and electronic effects, influencing its reactivity and stability. Grignard reagents of this type are typically synthesized via the reaction of magnesium metal with the corresponding aryl bromide in anhydrous tetrahydrofuran (THF) . These reagents are pivotal in forming carbon-carbon bonds, enabling the synthesis of alcohols, ketones, and other complex organic molecules .
Properties
IUPAC Name |
magnesium;methoxymethylbenzene;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9O.BrH.Mg/c1-9-7-8-5-3-2-4-6-8;;/h2-3,5-6H,7H2,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTUSHHJXNNPBQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C[C-]=C1.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrMgO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
3-Methoxymethyl-phenylmagnesium bromide is synthesized through the Grignard reaction, which involves the reaction of an aryl or alkyl halide with magnesium metal in an anhydrous solvent. The general reaction is as follows: [ \text{ArX} + \text{Mg} \rightarrow \text{ArMgX} ] For 3-methoxymethyl-phenylmagnesium bromide, the specific reaction involves 3-methoxymethyl-bromobenzene and magnesium in an anhydrous ether solvent like THF . The reaction conditions typically require a dry, inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Chemical Reactions Analysis
3-Methoxymethyl-phenylmagnesium bromide undergoes a variety of chemical reactions, primarily nucleophilic addition reactions. Some common reactions include:
Addition to Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively.
Reaction with Carbon Dioxide: Forms carboxylic acids upon acidic workup.
Substitution Reactions: Can participate in substitution reactions with various electrophiles.
Common reagents used in these reactions include aldehydes, ketones, carbon dioxide, and various electrophiles. The major products formed depend on the specific reaction but often include alcohols and carboxylic acids .
Scientific Research Applications
3-Methoxymethyl-phenylmagnesium bromide is widely used in scientific research for its ability to form carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules. Some applications include:
Organic Synthesis: Used to synthesize a variety of organic compounds, including pharmaceuticals and polymers.
Material Science: Employed in the synthesis of materials with specific properties, such as conductive polymers.
Medicinal Chemistry: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action for 3-methoxymethyl-phenylmagnesium bromide involves the nucleophilic addition of the Grignard reagent to an electrophilic center, such as a carbonyl group. The magnesium atom in the compound makes the carbon atom highly nucleophilic, allowing it to attack electrophilic centers and form new carbon-carbon bonds .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural and functional differences between Magnesium, bromo[3-(methoxymethyl)phenyl]- and related Grignard reagents:
| Compound Name | Substituent Structure | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| Magnesium, bromo[3-(methoxymethyl)phenyl]- | 3-(methoxymethyl)phenyl (-C₆H₄-CH₂OCH₃) | C₈H₉BrMgO | 241.41 g/mol | Ether-linked methyl group enhances electron donation; moderate steric bulk |
| 3-Methoxyphenylmagnesium bromide | 3-methoxyphenyl (-C₆H₄-OCH₃) | C₇H₇BrMgO | 227.34 g/mol | Smaller substituent; stronger electron donation due to direct methoxy group |
| 3-Benzyloxyphenylmagnesium bromide | 3-benzyloxyphenyl (-C₆H₄-OCH₂C₆H₅) | C₁₃H₁₁BrMgO | 287.43 g/mol | Bulky benzyl group increases steric hindrance; reduced solubility in THF |
| 3-Phenylpropylmagnesium bromide | 3-phenylpropyl (-CH₂CH₂CH₂C₆H₅) | C₉H₁₁BrMg | 231.41 g/mol | Aliphatic chain; higher reactivity toward electrophiles due to less steric hindrance |
Key Observations :
- Electronic Effects : The methoxymethyl group in Magnesium, bromo[3-(methoxymethyl)phenyl]- provides electron donation through the oxygen atom, activating the aryl ring for nucleophilic attack. However, this effect is slightly weaker than in 3-methoxyphenylmagnesium bromide due to the methylene spacer .
- Solubility : All aryl-based Grignard reagents are typically soluble in THF, but bulkier substituents (e.g., benzyloxy) may reduce solubility .
Biological Activity
Magnesium, bromo[3-(methoxymethyl)phenyl]- is an organomagnesium compound classified as a Grignard reagent. This compound is characterized by its unique structure, which includes a bromine atom and a methoxymethyl group attached to a phenyl ring. Its molecular formula is , with a molecular weight of approximately 265.4 g/mol. While specific biological activity data for this compound is limited, insights can be drawn from related compounds and structural analogs.
Grignard reagents like magnesium, bromo[3-(methoxymethyl)phenyl]- are known for their significant reactivity, particularly in nucleophilic addition reactions. The methoxymethyl group enhances the nucleophilicity of the compound, allowing for selective reactions that may not occur with other Grignard reagents. The synthesis of this compound typically involves the reaction of magnesium with the corresponding bromo derivative in anhydrous conditions to avoid hydrolysis.
Biological Activities
Although direct studies on magnesium, bromo[3-(methoxymethyl)phenyl]- are scarce, similar compounds have exhibited various biological activities:
- Antibacterial Activity : Compounds with phenolic structures often show antibacterial properties. For instance, phenolic derivatives have been reported to inhibit bacterial growth effectively, suggesting that magnesium, bromo[3-(methoxymethyl)phenyl]- may possess similar properties due to its structural characteristics.
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory activities, indicating potential therapeutic applications in treating inflammatory diseases.
- Antioxidant Properties : The presence of the methoxymethyl group could contribute to antioxidant activity by scavenging free radicals, which is a common property among many organomagnesium compounds.
Comparative Analysis
To better understand the potential biological activities of magnesium, bromo[3-(methoxymethyl)phenyl]-, it is useful to compare it with other related compounds. The table below summarizes the biological activities of structurally similar compounds:
| Compound Name | Antibacterial Activity | Anti-inflammatory Activity | Antioxidant Activity |
|---|---|---|---|
| Magnesium, bromo[3-(methoxymethyl)phenyl]- | Unknown | Unknown | Possible |
| Phenolic Compounds | Yes | Yes | Yes |
| Methoxy-substituted Aromatics | Yes | Moderate | Yes |
Case Studies and Research Findings
Research into structurally similar compounds has provided insights into their biological potential:
- Anticancer Activity : Certain brominated phenolic compounds have shown promising anticancer activity against various cell lines. For example, some studies indicate that brominated derivatives can inhibit cell proliferation in breast cancer cell lines with IC50 values in the low micromolar range .
- Mechanisms of Action : The mechanisms through which these compounds exert their effects often involve interaction with cellular targets such as enzymes or receptors. For instance, some phenolic compounds act as inhibitors of specific kinases involved in cancer progression, which could be relevant for magnesium, bromo[3-(methoxymethyl)phenyl]- due to its structural similarities to these active compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
